

# Introduction: The Analytical Significance of 2-(4-Bromo-2-nitrophenyl)acetic acid

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## Compound of Interest

**Compound Name:** 2-(4-Bromo-2-nitrophenyl)acetic acid

**Cat. No.:** B108367

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**2-(4-Bromo-2-nitrophenyl)acetic acid** (Molecular Formula:  $C_8H_6BrNO_4$ , Molecular Weight: 260.04 g/mol) is a substituted phenylacetic acid derivative.<sup>[1][2]</sup> Such compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> The molecule's functionality, featuring a carboxylic acid, a nitro group, and a bromine atom on an aromatic ring, provides multiple reaction sites. This structural complexity makes it an excellent candidate for demonstrating the power of a multi-technique spectroscopic approach for unambiguous characterization.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(4-Bromo-2-nitrophenyl)acetic acid**. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development.

## Molecular Structure and Spectroscopic Correlation

Understanding the molecule's architecture is the first step in predicting and interpreting its spectral output. The key structural features are:

- A 1,2,4-trisubstituted benzene ring.
- An acetic acid moiety (-CH<sub>2</sub>COOH) at position 1.

- A nitro group (-NO<sub>2</sub>) at position 2 (ortho to the acetic acid).
- A bromine atom (-Br) at position 4 (para to the acetic acid).

The electron-withdrawing nature of the nitro group and the halogen will significantly influence the electronic environment of the aromatic protons and carbons, which is a key aspect of NMR analysis. The carboxylic acid and nitro groups will produce highly characteristic signals in IR spectroscopy. Finally, the overall structure and the presence of bromine will dictate the fragmentation patterns and isotopic distribution in mass spectrometry.

Caption: Structure of **2-(4-Bromo-2-nitrophenyl)acetic acid**.

## **<sup>1</sup>H NMR Spectroscopy: Mapping the Proton Environments**

Proton NMR (<sup>1</sup>H NMR) provides detailed information about the number of distinct proton environments and their neighboring protons. For this molecule, we anticipate signals from the aromatic ring, the aliphatic methylene (-CH<sub>2</sub>-) bridge, and the acidic carboxylic proton (-COOH).

## **Expertise & Experience: Interpreting the <sup>1</sup>H NMR Spectrum**

The chemical shifts and splitting patterns are highly predictable based on the electronic effects of the substituents.[3][4]

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm. Its chemical shift is concentration-dependent, and it can be exchanged with D<sub>2</sub>O, causing the signal to disappear, which is a key validation test.[5][6]
- Aromatic Protons (Ar-H): There are three protons on the aromatic ring, and due to the substitution pattern, they are all chemically distinct.
  - The strong electron-withdrawing nitro group at C2 will significantly deshield the adjacent protons (H3 and H6).

- H3: This proton is ortho to the nitro group and meta to the bromine. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, split by H5 (a small meta coupling).
- H5: This proton is ortho to the bromine and meta to the nitro group. It will appear as a doublet of doublets, split by H6 (ortho coupling, larger J-value) and H3 (meta coupling, smaller J-value).
- H6: This proton is ortho to the acetic acid group and ortho to the nitro group. It will appear as a doublet, split by H5 (ortho coupling). The typical aromatic region is 7.0-8.5 ppm. The exact shifts are influenced by the combined electronic effects.<sup>[7]</sup>
- Methylene Protons (-CH<sub>2</sub>-): These two protons are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and will appear as a single peak, a singlet, as there are no adjacent protons to cause splitting. This signal is expected around 3.5-4.0 ppm.

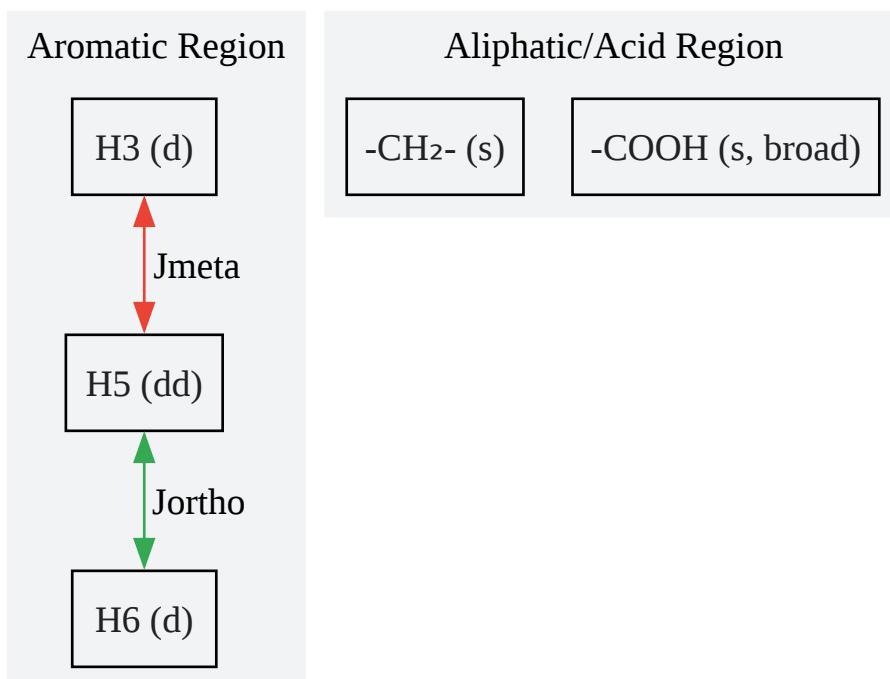
## Data Presentation: Predicted <sup>1</sup>H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-COOH	10.0 - 12.0	broad singlet (s)	-	1H
Ar-H (H3)	8.0 - 8.3	doublet (d)	J(meta) ≈ 2-3	1H
Ar-H (H5)	7.7 - 7.9	doublet of doublets (dd)	J(ortho) ≈ 8-9, J(meta) ≈ 2-3	1H
Ar-H (H6)	7.4 - 7.6	doublet (d)	J(ortho) ≈ 8-9	1H
-CH <sub>2</sub> -	3.8 - 4.2	singlet (s)	-	2H

## Experimental Protocol: <sup>1</sup>H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-(4-Bromo-2-nitrophenyl)acetic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Parameters: Use a standard pulse sequence for  $^1\text{H}$  acquisition. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- Validation (Optional): To confirm the -COOH peak, add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the peak confirms its assignment.



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Caption: Predicted  $^1\text{H}$  NMR signal relationships and multiplicities.

## $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments in the molecule.

## Expertise & Experience: Interpreting the $^{13}\text{C}$ NMR Spectrum

Based on the molecule's lack of symmetry, we expect to see 8 distinct signals in the proton-decoupled  $^{13}\text{C}$  NMR spectrum, corresponding to the 8 carbon atoms.

- Carbonyl Carbon (-C=O): This carbon is highly deshielded and will appear downfield, typically in the range of 170-180 ppm.[6]
- Aromatic Carbons (Ar-C): The six aromatic carbons will appear between 110-150 ppm.
  - C-NO<sub>2</sub> and C-Br: Carbons directly attached to the electron-withdrawing nitro group and bromine will have their chemical shifts significantly affected. The C-NO<sub>2</sub> (C2) will be highly deshielded, while the C-Br (C4) signal will appear further upfield than other substituted carbons.
  - C-CH<sub>2</sub> (C1): The carbon bearing the acetic acid group.
  - C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region.
- Methylene Carbon (-CH<sub>2</sub>-): This aliphatic carbon will be the most upfield signal, expected around 35-45 ppm.

## Data Presentation: Predicted $^{13}\text{C}$ NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-C=O	170 - 175
Ar-C-NO <sub>2</sub> (C2)	145 - 150
Ar-C-CH <sub>2</sub> (C1)	135 - 140
Ar-CH (C3, C5, C6)	120 - 135
Ar-C-Br (C4)	115 - 125
-CH <sub>2</sub> -	35 - 45

## **Experimental Protocol: $^{13}\text{C}$ NMR Acquisition**

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of  $^{13}\text{C}$ .

- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Parameters: Use a standard proton-decoupled pulse sequence. A significantly larger number of scans is required compared to  $^1\text{H}$  NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. The spectral width must be set appropriately to observe all signals from  $\sim 0$  to 200 ppm.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.

[8]

### Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of **2-(4-Bromo-2-nitrophenyl)acetic acid** will be dominated by absorptions from the carboxylic acid and nitro groups.

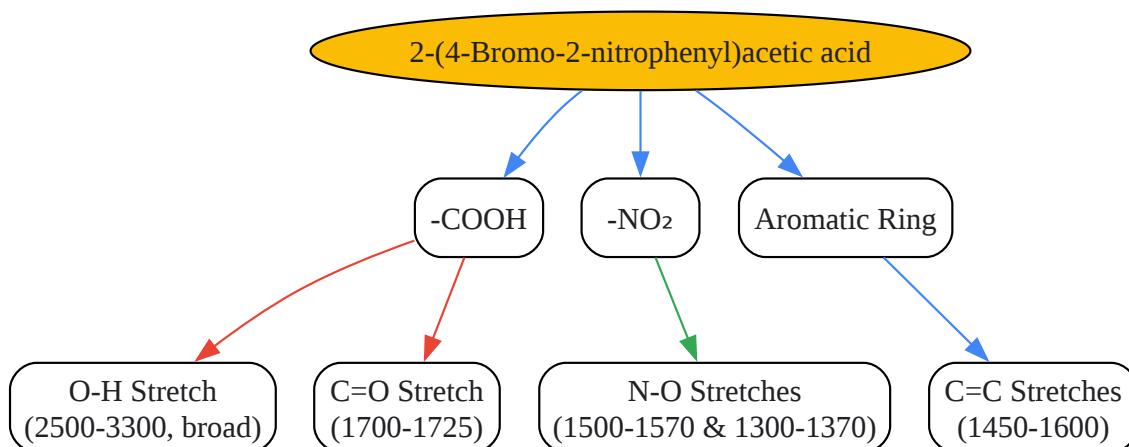
- O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in IR spectroscopy. It appears as a very broad and strong absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$ . This broadening is due to hydrogen bonding between carboxylic acid molecules.[5][9]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present between 1690 and 1760  $\text{cm}^{-1}$ . For aromatic carboxylic acids, this peak is typically found around 1700-1725  $\text{cm}^{-1}$ .[8][9]
- N-O Stretch (Nitro Group): Nitro compounds show two strong and distinct stretching vibrations. An asymmetric stretch around 1500-1570  $\text{cm}^{-1}$  and a symmetric stretch around 1300-1370  $\text{cm}^{-1}$ .
- C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected in the 1210-1320  $\text{cm}^{-1}$  region, and an O-H bend may be visible around 1400-1440  $\text{cm}^{-1}$ .[9]
- Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear as weaker bands above 3000  $\text{cm}^{-1}$ , while C=C ring stretches appear as a series of absorptions in the 1450-1600  $\text{cm}^{-1}$  region.

## Data Presentation: Key IR Absorptions

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (-COOH)	2500 - 3300	Strong, Very Broad
C=O Stretch (-COOH)	1700 - 1725	Strong, Sharp
C=C Stretch (Aromatic)	1450 - 1600	Medium
N-O Asymmetric Stretch (-NO <sub>2</sub> )	1500 - 1570	Strong
N-O Symmetric Stretch (-NO <sub>2</sub> )	1300 - 1370	Strong
C-O Stretch (-COOH)	1210 - 1320	Medium

## Experimental Protocol: IR Spectrum Acquisition (ATR Method)

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Scan: First, run a background scan with no sample on the crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).



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Caption: Correlation of functional groups to IR absorption regions.

## Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule.

## Expertise & Experience: Interpreting the Mass Spectrum

- Molecular Ion (M<sup>+</sup>): The molecular formula is C<sub>8</sub>H<sub>6</sub>BrNO<sub>4</sub>. A crucial feature will be the presence of bromine. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 natural abundance.<sup>[10]</sup> This results in two molecular ion peaks of nearly equal intensity:
  - M<sup>+</sup> peak: at m/z corresponding to the molecule with <sup>79</sup>Br (259 amu).
  - M+2 peak: at m/z corresponding to the molecule with <sup>81</sup>Br (261 amu). The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule or fragment.<sup>[11][12]</sup>
- Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecular ion will fragment in predictable ways. Common fragmentation pathways for this molecule include:

- Loss of the carboxyl group (-COOH): A peak at  $[M - 45]^+$ . This fragment would also exhibit the Br isotopic pattern.
- Loss of the nitro group (-NO<sub>2</sub>): A peak at  $[M - 46]^+$ . This fragment would also show the Br isotopic pattern.
- Loss of bromine (-Br): A peak at  $[M - 79]^+$  and/or  $[M - 81]^+$ . This fragment would appear as a single peak, not a doublet.
- Alpha-cleavage: Cleavage of the bond between the aromatic ring and the methylene group can lead to a tropylium-like ion or other resonance-stabilized fragments.

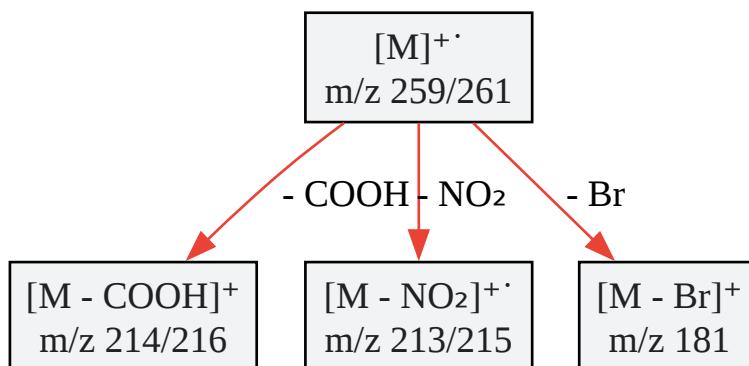
## Data Presentation: Predicted Mass Spectrum Fragments

m/z Value	Identity	Comments
259, 261	$[C_8H_6BrNO_4]^+$	Molecular ion ( $M^+$ , $M+2$ ). ~1:1 intensity ratio confirms one Br atom.
214, 216	$[M - COOH]^+$	Loss of the carboxylic acid group. Br isotopic pattern present.
213, 215	$[M - NO_2]^+$	Loss of the nitro group. Br isotopic pattern present.
181	$[M - Br]^+$	Loss of a bromine atom. Appears as a single peak.

## Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.



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Caption: Major fragmentation pathways for **2-(4-Bromo-2-nitrophenyl)acetic acid**.

## Conclusion: A Self-Validating Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of multiple techniques. The data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS for **2-(4-Bromo-2-nitrophenyl)acetic acid** create a self-validating system.

- IR confirms the presence of the -COOH and -NO<sub>2</sub> functional groups.
- MS confirms the molecular weight and the presence of a single bromine atom through the distinct M<sup>+</sup>/M+2 isotopic pattern.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR provide the final, detailed map of the carbon-hydrogen framework, confirming the precise 1,2,4-trisubstitution pattern on the aromatic ring and the presence of the -CH<sub>2</sub>- linker.

Together, these techniques provide an unambiguous and comprehensive characterization of the molecule, leaving no doubt as to its identity and purity. This multi-faceted analytical approach is the cornerstone of modern chemical research and development.

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